

# Application Notes and Protocols for CCK-8 Receptor Binding Assays

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## Compound of Interest

Compound Name: *Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH<sub>2</sub>*

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These application notes provide detailed protocols for conducting Cholecystokinin-8 (CCK-8) receptor binding and functional assays. The methodologies outlined are essential for the screening and characterization of novel compounds targeting the cholecystokinin receptors, CCK1 and CCK2.

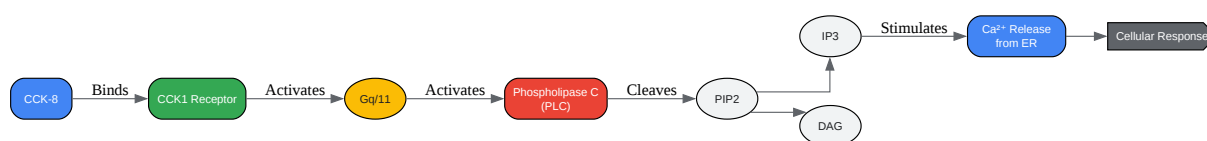
Cholecystokinin (CCK) receptors, members of the G-protein coupled receptor (GPCR) superfamily, are crucial in regulating various physiological processes, including digestion, satiety, and anxiety.[1][2] The two main subtypes, CCK1 and CCK2, are distinguished by their ligand selectivity and tissue distribution.[1][2] The CCK1 receptor is found predominantly in the gastrointestinal tract, while the CCK2 receptor is abundant in the central nervous system.[3]

This document details three primary assay types:

- **Radioligand Binding Assays:** The gold standard for determining the affinity of a ligand for a receptor.
- **Functional Assays:** To measure the cellular response following receptor activation, including calcium flux and  $\beta$ -arrestin recruitment.
- **Non-Radioactive Binding Assays:** A safer and more convenient alternative to radioligand-based methods.

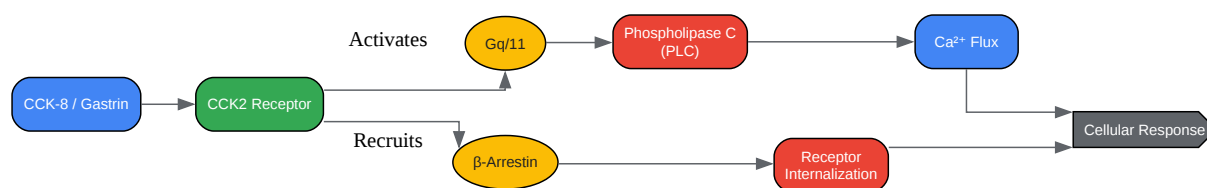
## Signaling Pathways

Activation of CCK receptors initiates downstream signaling cascades. The CCK1 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This process culminates in an increase in intracellular calcium concentration. The CCK2 receptor also couples to Gq/11, stimulating the calcium flux pathway, and can additionally recruit  $\beta$ -arrestin, a key regulator of GPCR signaling and desensitization.



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**Figure 1.** CCK1 Receptor Signaling Pathway.



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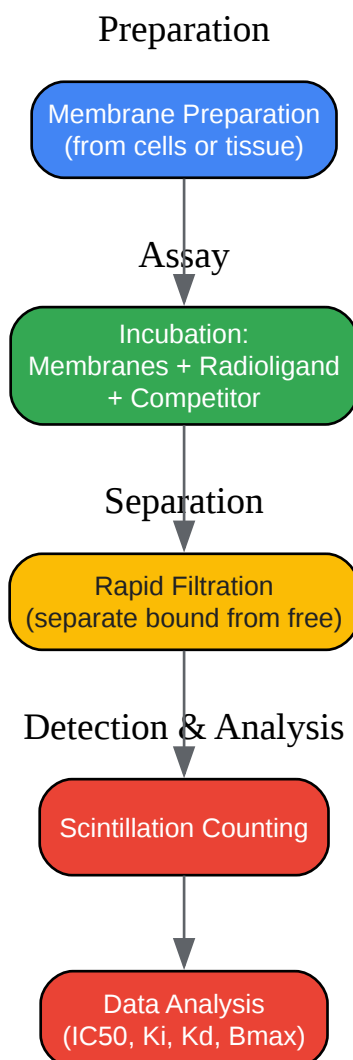
**Figure 2.** CCK2 Receptor Signaling Pathways.

## Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for measuring the affinity of ligands for their receptors. These assays can be performed in a competitive format to determine the inhibition

constant ( $K_i$ ) of a test compound, or in a saturation format to determine the dissociation constant ( $K_d$ ) and receptor density ( $B_{max}$ ).

## Experimental Workflow: Radioligand Binding Assay



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**Figure 3.** Radioligand Binding Assay Workflow.

## Protocol: CCK1 Receptor Radioligand Binding Assay

This protocol is designed for a competitive binding assay using [<sup>125</sup>I]-Bolton-Hunter labeled CCK-8.

#### Materials:

- Membrane Preparation: From 1321N1 cells stably transfected with the human CCK1 receptor.
- Radioligand: [ $^{125}$ I]-Bolton-Hunter labeled CCK-8.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4.
- Non-specific Binding Control: 1  $\mu$ M unlabeled CCK-8.
- Filtration Plates: 96-well plates with glass fiber filters (e.g., GF/C).
- Scintillation Counter.

#### Procedure:

- Membrane Preparation: Homogenize cells in lysis buffer, centrifuge to pellet membranes, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
- Assay Setup: In a 96-well plate, add in the following order:
  - 50  $\mu$ L of test compound at various concentrations or buffer (for total binding).
  - 50  $\mu$ L of radioligand ([ $^{125}$ I]CCK-8) at a final concentration of approximately 5 nM.
  - 150  $\mu$ L of membrane preparation (typically 10-30  $\mu$ g of protein).
- Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
- Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

- **Data Analysis:** Subtract non-specific binding from all measurements. Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the  $IC_{50}$ . Calculate the  $K_i$  using the Cheng-Prusoff equation.

## Protocol: CCK2 Receptor Radioligand Binding Assay

This protocol describes a saturation binding assay using [ $^3H$ ]JB93182.

### Materials:

- **Membrane Preparation:** From rat cerebral cortex or cells expressing the CCK2 receptor.
- **Radioligand:** [ $^3H$ ]JB93182.
- **Assay Buffer:** 50 mM Tris-HCl, 0.089 mM bacitracin, pH 6.96.
- **Non-specific Binding Control:** 1  $\mu$ M YM022.
- **Filtration and Detection Equipment:** As for the CCK1 assay.

### Procedure:

- **Membrane Preparation:** As described for the CCK1 assay.
- **Assay Setup:** In a 96-well plate, add various concentrations of [ $^3H$ ]JB93182 (e.g., 0.02-6 nM) to wells containing either buffer (for total binding) or 1  $\mu$ M YM022 (for non-specific binding). Add the membrane preparation (e.g., 8 mg original wet weight of tissue).
- **Incubation:** Incubate for 2.5 hours at 21°C.
- **Filtration and Detection:** As described for the CCK1 assay.
- **Data Analysis:** Subtract non-specific binding to obtain specific binding. Plot specific binding against the radioligand concentration and use non-linear regression to determine the  $K_d$  and  $B_{max}$ .

## Quantitative Data: Radioligand Binding Assays

Receptor	Radioligand	Tissue/Cell Source	Kd / Ki	Bmax	Reference(s)
CCK1	[ <sup>125</sup> I]BH-CCK-8	Rat pancreatic acini	64 pM (high affinity site)	Not specified	
CCK1	CCK-8	Human CCK1-CHO cells	0.6-1 nM (Ki)	Not specified	
CCK2	[ <sup>3</sup> H]JB93182	Rat cerebral cortex	~1 nM (pK <sub>L</sub> 10.34)	Not specified	
CCK2	CCK-8	Human CCK2 receptor	0.3-1 nM (Ki)	Not specified	
CCK2	[ <sup>177</sup> Lu]Lu-DOTA-MGS5	A431-CCK2R cells	5.25 ± 1.61 nM	Not specified	

## Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator.

### Protocol: CCK1 Receptor Calcium Flux Assay

This assay measures the increase in intracellular calcium following CCK1 receptor activation.

Materials:

- Cells: HiTSeeker CCKAR Cell Line or other cells stably expressing the human CCK1 receptor.
- Agonist: CCK Octapeptide.
- Calcium Indicator Dye: e.g., Fluo-4 AM or Indo-1.
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

- Fluorimetric Plate Reader.

#### Procedure:

- Cell Plating: Seed cells into a 96-well black, clear-bottom plate and culture overnight.
- Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 60-90 minutes at 37°C.
- Compound Addition: Add test compounds (for antagonist screening) and incubate for a specified time.
- Agonist Stimulation and Detection: Place the plate in the fluorimetric reader and initiate reading. After establishing a baseline, inject the agonist (CCK-8) and continue to record the fluorescence signal over time.
- Data Analysis: Calculate the change in fluorescence intensity. For agonist dose-response curves, plot the peak fluorescence response against the log of the agonist concentration to determine the EC<sub>50</sub>. For antagonists, determine the IC<sub>50</sub> from the inhibition of the agonist response.

## Protocol: CCK2 Receptor $\beta$ -Arrestin Recruitment Assay

This assay measures the recruitment of  $\beta$ -arrestin to the activated CCK2 receptor.

#### Materials:

- Cells: CCK2R Nomad Cell Line or other cells co-expressing the CCK2 receptor and a  $\beta$ -arrestin fusion protein (e.g.,  $\beta$ -arrestin-GFP).
- Agonist: Cholecystokinin (CCK) or Gastrin.
- Detection Reagent: Depending on the assay format (e.g., BRET, HTRF, or fluorescence imaging).
- Plate Reader or High-Content Imager.

#### Procedure:

- **Cell Plating:** Seed cells into an appropriate assay plate.
- **Compound Addition:** Add test compounds and incubate.
- **Agonist Stimulation:** Add the agonist (CCK or gastrin) and incubate for a time determined by kinetic experiments (e.g., 30 minutes).
- **Detection:** Add detection reagents according to the manufacturer's protocol and measure the signal (e.g., BRET ratio, HTRF signal, or fluorescence translocation).
- **Data Analysis:** For agonists, plot the signal against the log of the concentration to determine the EC<sub>50</sub>. For antagonists, determine the IC<sub>50</sub> from the inhibition of the agonist-induced signal.

## Quantitative Data: Functional Assays

Receptor	Assay Type	Agonist/Ant agonist	Cell Line	EC <sub>50</sub> / IC <sub>50</sub>	Reference(s)
CCK1	Calcium Flux	CCK Octapeptide	HiTSeeker CCKAR	4.17 x 10 <sup>-10</sup> M	
CCK1	Calcium Flux	CCK-8	Porcine chief cells	6 nM	
CCK2	β-Arrestin Recruitment	CCK	HEK 293	26.1 ± 3.1 nM	
CCK2	β-Arrestin Recruitment	Gastrin	HEK 293	10.5 ± 3.3 nM	
CCK2	β-Arrestin Recruitment	PD135,158 (antagonist)	HEK 293	95.9 ± 8.0 nM (IC <sub>50</sub> )	

## Non-Radioactive Binding Assays

Non-radioactive methods offer significant advantages in terms of safety, cost, and ease of use. Fluorescence Polarization (FP) is one such technique.



## Protocol: CCK1 Receptor Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescent light when a small fluorescent ligand binds to the larger receptor protein.

### Materials:

- Receptor Preparation: Solubilized CCK1 receptor.
- Fluorescent Ligand: A fluorescently labeled CCK1 receptor antagonist (e.g., a fluorescent benzodiazepine derivative).
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
- Plate Reader with FP capability.

### Procedure:

- Assay Setup: In a black microplate, add the fluorescent ligand at a fixed concentration.
- Compound Addition: Add test compounds at various concentrations.
- Receptor Addition: Add the solubilized CCK1 receptor to initiate the binding reaction.
- Incubation: Incubate at room temperature to reach equilibrium.
- Detection: Measure the fluorescence polarization using a plate reader.
- Data Analysis: The binding of the fluorescent ligand to the receptor results in a high FP signal. Displacement by a competitor leads to a decrease in the FP signal. Determine the  $IC_{50}$  from the dose-response curve.

## Quantitative Data: Non-Radioactive Binding Assay

Receptor	Assay Type	Ligand	Kd / IC <sub>50</sub>	Reference(s)
CCK1	Fluorescence Polarization	L-364,718 (antagonist)	16 ± 4 nM (IC <sub>50</sub> )	
CCK1	Fluorescence Polarization	CCK	340 ± 180 nM (IC <sub>50</sub> )	

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